An In-depth Technical Guide to (S)-Aceclidine: Chemical Structure, Properties, and Pharmacological Profile
An In-depth Technical Guide to (S)-Aceclidine: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Aceclidine is a potent and selective muscarinic acetylcholine receptor (mAChR) agonist.[1] As the active enantiomer of aceclidine, it has garnered significant interest in the field of ophthalmology for its therapeutic potential in treating conditions such as glaucoma and presbyopia.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of (S)-Aceclidine, including detailed experimental protocols and an examination of its downstream signaling pathways.
Chemical Structure and Properties
(S)-Aceclidine, with the systematic IUPAC name [(3S)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate, is a quinuclidine derivative.[3] Its rigid bicyclic structure is a key determinant of its pharmacological activity.
Table 1: Chemical Identifiers and Properties of (S)-Aceclidine
| Property | Value | Reference(s) |
| IUPAC Name | [(3S)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate | [3] |
| Systematic Name | 1-AZABICYCLO(2.2.2)OCTAN-3-OL, 3-ACETATE, (3S)- | [1] |
| Synonyms | (-)-Aceclidine, (S)-3-Acetoxyquinuclidine | [1] |
| CAS Number | 59653-42-8 | [1] |
| Molecular Formula | C9H15NO2 | [1][4] |
| Molecular Weight | 169.22 g/mol | [1][4][5][6] |
| SMILES | CC(=O)O[C@@H]1CN2CCC1CC2 | [1] |
| InChI | InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/t9-/m1/s1 | [1] |
| InChIKey | WRJPSSPFHGNBMG-SECBINFHSA-N | [1] |
Table 2: Physicochemical Properties of Aceclidine
| Property | Value | Notes | Reference(s) |
| Melting Point | 34-36 °C | For racemic aceclidine. The hydrochloride salt has a melting point of 166 °C. | [7] |
| Boiling Point | 221.5 °C at 760 mmHg | For racemic aceclidine. | [7] |
| Solubility | Soluble in DMSO. Predicted water solubility of 226.0 mg/mL. The hydrochloride salt is soluble in water (≥15 mg/mL at 60 °C). | [7][8][9] |
Pharmacological Properties
(S)-Aceclidine is a parasympathomimetic agent that functions as a selective agonist at muscarinic acetylcholine receptors.[1] Its primary therapeutic application in ophthalmology stems from its ability to induce miosis (pupil constriction) with minimal impact on the ciliary muscle, a phenomenon often referred to as the "pinhole effect," which enhances the depth of focus and improves near vision.[1][4]
Mechanism of Action
(S)-Aceclidine preferentially binds to and activates muscarinic receptors located on the iris sphincter muscle.[1][10] This targeted action leads to pupillary constriction. Unlike non-selective miotics, its minimal stimulation of the ciliary muscle reduces the incidence of accommodative spasm and myopic shift.[1] In the context of glaucoma treatment, the induced miosis facilitates the outflow of aqueous humor through the trabecular meshwork, thereby lowering intraocular pressure.[1]
Receptor Selectivity and Potency
(S)-Aceclidine exhibits selectivity for the M3 muscarinic receptor subtype, which is predominantly expressed in the iris sphincter and ciliary body.[9][11] It also interacts with other muscarinic receptor subtypes (M1, M2, M4, and M5).[4][5] The (S)-enantiomer is significantly more potent than the (R)-enantiomer.
Table 3: Comparative Potency of Aceclidine Enantiomers at Muscarinic Receptor Subtypes
| Receptor Subtype | Functional Assay | Potency of (S)-(+)-Aceclidine vs. (R)-(-)-Aceclidine | Reference(s) |
| M1, M3, M5 | Stimulation of phosphoinositide hydrolysis | Approximately 2- to 4-fold greater | [5][7] |
| M2, M4 | Inhibition of forskolin-stimulated cAMP accumulation | Approximately 3.5-fold greater | [5][7] |
Experimental Protocols
Synthesis of (S)-Aceclidine
A common method for the preparation of enantiomerically pure (S)-Aceclidine involves the enzymatic resolution of racemic 3-quinuclidinol, followed by esterification.
Protocol: Enzymatic Resolution and Esterification
-
Esterification of Racemic 3-Quinuclidinol: Racemic 3-quinuclidinol is esterified with an appropriate acylating agent (e.g., acetic anhydride) to produce racemic 3-acetoxyquinuclidine.
-
Enzymatic Hydrolysis: The resulting racemic ester is subjected to enzymatic hydrolysis using a stereoselective enzyme, such as a cholinesterase. The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-3-acetoxyquinuclidine unreacted.
-
Separation: The unreacted (S)-3-acetoxyquinuclidine is separated from the hydrolyzed (R)-3-quinuclidinol and other reaction components through extraction or chromatography.
-
Purification: The isolated (S)-Aceclidine is further purified to achieve high enantiomeric excess and chemical purity.
A more detailed synthesis protocol can be adapted from the methods described in the cited literature.[13]
In Vitro Receptor Binding Assay
Radioligand binding assays are employed to determine the affinity of (S)-Aceclidine for different muscarinic receptor subtypes.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Membranes from cells stably expressing a specific human muscarinic receptor subtype (M1-M5) are prepared.
-
Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS) with bovine serum albumin (BSA), is used.
-
Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of (S)-Aceclidine.
-
Incubation: The reaction mixtures are incubated at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of (S)-Aceclidine, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Studies
In vivo studies in animal models are crucial for evaluating the efficacy and safety of (S)-Aceclidine for ophthalmic applications.
Protocol: Evaluation of Intraocular Pressure in a Rabbit Model
-
Animal Model: New Zealand white rabbits are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions and handling procedures.
-
Baseline Measurements: Baseline intraocular pressure (IOP) is measured using a tonometer.
-
Drug Administration: A single topical dose of (S)-Aceclidine solution (at various concentrations) is administered to one eye of each rabbit, with the contralateral eye receiving a vehicle control.
-
IOP Monitoring: IOP is measured at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, and 8 hours).
-
Pupil Diameter Measurement: Pupil diameter is also measured at each time point to assess miotic effect.
-
Data Analysis: The change in IOP and pupil diameter from baseline is calculated for both treated and control eyes. Statistical analysis is performed to determine the significance of the drug's effect.
Signaling Pathways
(S)-Aceclidine exerts its effects by activating G-protein coupled muscarinic receptors, which trigger distinct downstream signaling cascades depending on the receptor subtype.
Gq-Coupled Signaling (M1, M3, M5 Receptors)
Activation of M1, M3, and M5 receptors leads to the activation of the Gq family of G-proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Gi-Coupled Signaling (M2, M4 Receptors)
Activation of M2 and M4 receptors engages the Gi family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent downstream effects.
Experimental Workflow: In Vitro Functional Assay
The following diagram illustrates a typical workflow for an in vitro functional assay to determine the potency and efficacy of (S)-Aceclidine at a specific muscarinic receptor subtype.
Conclusion
(S)-Aceclidine is a well-characterized muscarinic agonist with a distinct pharmacological profile that makes it a valuable compound for both research and clinical applications in ophthalmology. Its stereoselective interaction with muscarinic receptors, particularly the M3 subtype, and its unique mechanism of action in the eye, provide a solid foundation for its therapeutic use. The experimental protocols and signaling pathway information detailed in this guide offer a comprehensive resource for scientists and researchers working with this compound. Further investigation into its quantitative pharmacology and the development of more detailed in vivo models will continue to enhance our understanding and application of (S)-Aceclidine.
References
- 1. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 2. cAMP-Glo™ Assay Protocol [promega.com]
- 3. Assaying Inositol and Phosphoinositide Phosphatase Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 4. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 5. US3997543A - Process for preparing quinuclidine enantiomers - Google Patents [patents.google.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. Facile preparation of the enantiomers of 3-acetoxyquinuclidine and 3-quinuclidinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cAMP accumulation assay [bio-protocol.org]
- 11. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
